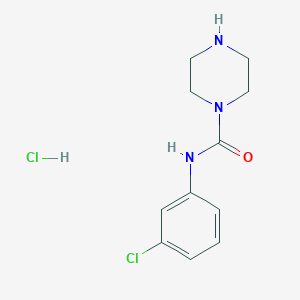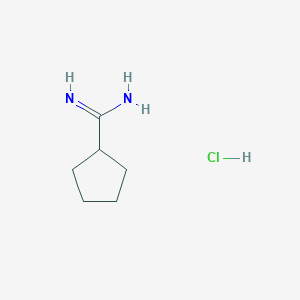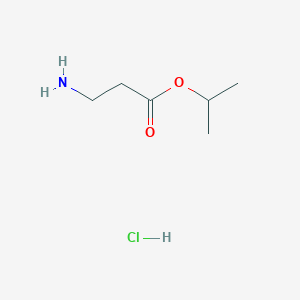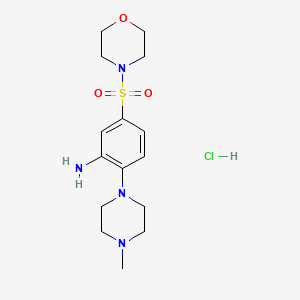
N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1170255-29-4 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(3-chlorophenyl)-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” are not available, it’s known that piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring .Physical And Chemical Properties Analysis
“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a solid at room temperature . It has a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
This compound is utilized in neuroscience to study its effects on neurotransmitter systems. It has shown affinity for various neurotransmitter receptor binding sites in human brain membranes . This makes it valuable for understanding the role of these receptors in neurological processes and potential treatments for disorders.
Pharmacological Studies
In pharmacology, N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is used to investigate the pharmacodynamics and pharmacokinetics of new therapeutic agents . Its interactions with different drug compounds can provide insights into their efficacy and safety profiles.
Biochemical Applications
Biochemists employ this compound to study protein interactions and enzyme kinetics. Its role as a ligand for various receptors allows researchers to decipher biochemical pathways and molecular mechanisms .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for the synthesis of more complex molecules. It’s used to develop new drugs with potential therapeutic applications, especially in targeting specific receptors involved in disease states .
Toxicology
Toxicologists use N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride to assess the toxicity of new chemical entities. Its well-characterized profile helps in evaluating the safety of compounds before they proceed to clinical trials .
Analytical Chemistry
This compound is a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. It aids in the accurate identification and quantification of substances within complex biological matrices .
Chemical Engineering
In chemical engineering, it’s used in process development for the synthesis of pharmaceuticals. Understanding its properties helps engineers design efficient and scalable production processes .
Environmental Science
Environmental scientists study the impact of chemicals like N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride on ecosystems. It’s used to monitor environmental pollution and the degradation of contaminants .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILOJFETPZDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
